molecular formula C6H8Cl2O5 B1173776 4,4/'-Dimethoxybenzil CAS No. 126-42-2

4,4/'-Dimethoxybenzil

Cat. No.: B1173776
CAS No.: 126-42-2
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Description

Historical Context and Discovery

The development of 4,4'-dimethoxybenzil emerged from the broader historical context of benzil chemistry, which has been a subject of scientific investigation for nearly two centuries. The synthesis of benzil derivatives has evolved significantly since the early work in 1836, with researchers continuously advancing the knowledge base surrounding these important organic compounds. The specific development of methoxy-substituted benzil derivatives, including 4,4'-dimethoxybenzil, arose from the need to understand how substituent effects influence the reactivity and properties of the benzil framework.

The systematic study of substituted benzils gained momentum as researchers recognized the significant impact that various substituents could have on the photophysical and chemical properties of these dicarbonyl compounds. While much early research focused on para-substituted derivatives, the effects of different substitution patterns, including methoxy groups, became increasingly important for understanding structure-activity relationships in this class of compounds. The accessibility of 4,4'-dimethoxybenzil through various synthetic routes has made it a valuable research tool for investigating the fundamental properties of substituted benzil systems.

Molecular Identity and Classification

4,4'-Dimethoxybenzil belongs to the chemical class of 1,2-dicarbonyls, specifically categorized as a substituted benzil derivative. The compound exhibits the molecular formula C₁₆H₁₄O₄ with a molecular weight of 270.28 grams per mole. Its Chemical Abstracts Service registry number is 1226-42-2, providing a unique identifier for this specific compound.

The molecular structure of 4,4'-dimethoxybenzil features two carbonyl groups connected by a central carbon-carbon bond, characteristic of the benzil framework. The distinctive feature of this compound lies in the presence of methoxy substituents (-OCH₃) at the para positions of both phenyl rings attached to the dicarbonyl moiety. This substitution pattern creates a symmetrical molecule with specific electronic properties influenced by the electron-donating nature of the methoxy groups.

From a structural chemistry perspective, 4,4'-dimethoxybenzil exhibits the typical characteristics of 1,2-diketones, including an elongated carbon-carbon bond linking the carbonyl groups. This bond distance, approximately 1.54 Angstroms, is notably longer than the corresponding bond in 1,3-butadiene (1.45 Angstroms), an effect attributed to repulsion between the partial positive charges of the carbonyl carbon atoms.

Table 1: Molecular Properties of 4,4'-Dimethoxybenzil

Property Value Reference
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Chemical Abstracts Service Number 1226-42-2
Melting Point 132-134°C
Boiling Point 373.4°C (estimated)
Density 1.2117 g/cm³ (estimated)
Refractive Index 1.5447 (estimated)
Water Solubility Insoluble

Nomenclature and Alternative Designations

The compound 4,4'-dimethoxybenzil is known by several alternative names that reflect different aspects of its chemical structure and historical usage. The most commonly encountered systematic name is bis(4-methoxyphenyl)ethanedione, which explicitly describes the presence of two 4-methoxyphenyl groups connected to an ethanedione (dicarbonyl) unit. This systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for naming organic compounds.

In commercial and research contexts, the compound is frequently referred to as para-anisil or p-anisil, reflecting the presence of anisole-derived substituents (methoxybenzene groups) in the para position. Another common designation is di-para-anisoyl, which emphasizes the presence of two para-methoxybenzoyl groups. The name ethanedione, bis(4-methoxyphenyl)- represents another systematic approach to nomenclature, placing emphasis on the central ethanedione core structure.

Additional nomenclature variations include bis(4-methoxyphenyl)-1,2-ethanedione and 1,2-bis(4-methoxyphenyl)-1,2-ethanedione, both of which specify the positions of the substituents and the dicarbonyl functionality. These various naming conventions reflect the compound's widespread use across different research fields and commercial applications, with each name emphasizing particular structural features relevant to specific contexts.

Significance in Organic Chemistry Research

4,4'-Dimethoxybenzil holds considerable significance in organic chemistry research due to its versatile reactivity profile and unique properties arising from the methoxy substitution pattern. The compound serves as an important building block for the synthesis of various heterocyclic systems, particularly in the preparation of substituted bis(dithiolene)nickel complexes. These metal complexes have found applications in specialized materials chemistry, including the development of mesogenic phases for chromatographic applications.

Research investigations have demonstrated the utility of 4,4'-dimethoxybenzil in the preparation of molecular clips based on glycoluril scaffolds. In these studies, the compound serves as a precursor for synthesizing 4,4'-bis(methoxyphenyl)glycoluril, which subsequently undergoes modification to create molecular recognition systems capable of binding dihydroxybenzenes and biologically active catecholamines. This application highlights the compound's role in supramolecular chemistry and molecular recognition research.

The photophysical properties of 4,4'-dimethoxybenzil and related substituted benzils have attracted significant attention in materials science research. Studies have shown that the electronic states of benzils in the crystal state can be significantly affected by substituent patterns, leading to variations in luminescence properties. While para-substituents like methoxy groups typically do not induce dramatic changes in emission wavelength compared to unsubstituted benzil, they do contribute to the overall electronic character of the molecule and can influence solid-state packing arrangements.

Table 2: Research Applications of 4,4'-Dimethoxybenzil

Application Area Specific Use Research Context Reference
Coordination Chemistry Bis(dithiolene)nickel complex synthesis Mesogenic materials for chromatography
Supramolecular Chemistry Glycoluril-based molecular clips Molecular recognition systems
Materials Science Photophysical property studies Crystal state luminescence research
Synthetic Chemistry Heterocycle synthesis precursor Imidazole and pyridine derivatives
Analytical Chemistry Diffuse scattering studies Monte Carlo simulation models

In analytical chemistry research, 4,4'-dimethoxybenzil has been employed in diffuse scattering studies using both laboratory-based and synchrotron X-ray methods. These investigations utilize Monte Carlo computer simulation models to understand molecular interactions and disorder phenomena in crystalline materials. The compound's five internal degrees of flexibility make it particularly suitable for studying complex molecular motion and intermolecular interactions that are not accessible through conventional crystallographic methods.

Properties

CAS No.

126-42-2

Molecular Formula

C6H8Cl2O5

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

The benzoin condensation proceeds through a cyanide-mediated mechanism:

  • Nucleophilic attack : Cyanide ion abstracts a proton from 4-methoxybenzaldehyde, generating a resonance-stabilized enolate.

  • Carbon-carbon bond formation : The enolate attacks a second aldehyde molecule, forming a tetrahedral intermediate.

  • Proton transfer and elimination : Rearrangement yields the benzoin product, 4,4'-dimethoxybenzoin.

Critical Parameters:

ParameterOptimal ConditionEffect on Yield
SolventDimethylformamide (DMF)Enhances solubility of intermediates
Temperature80–100°CAccelerates reaction kinetics
Catalyst loading0.15–0.20 eq KCNBalances catalytic activity vs. side reactions
Reaction time4–6 hoursEnsures complete conversion

Industrial-scale implementations utilize continuous flow reactors to maintain precise temperature control and minimize cyanide decomposition.

Industrial-Scale Protocol (Adapted from DE3624146A1)

  • Charge reactor with 4-methoxybenzaldehyde (2.0 mol) in DMF (1.5 L).

  • Add potassium cyanide (0.25 mol) under nitrogen atmosphere.

  • Heat to 90°C with vigorous stirring for 5 hours.

  • Quench reaction by pouring into ice-water (5 L), yielding crude 4,4'-dimethoxybenzoin as a white precipitate.

  • Purify via recrystallization from ethanol-water (3:1 v/v), achieving >95% purity.

OxidantTemperatureTimeYield (%)Byproducts
HNO₃ (70%)110°C4 h82–88Nitro derivatives
KMnO₄ (aq.)70°C6 h75–80MnO₂ sludge

Nitric acid generally provides higher yields but requires careful temperature control to prevent over-oxidation to carboxylic acids.

Purification and Crystallization

Post-oxidation, the crude product is purified through:

  • Neutralization : For HNO₃-based reactions, neutralize with NaHCO₃ to pH 7.

  • Solvent extraction : Use dichloromethane (3 × 100 mL) to isolate organic layer.

  • Recrystallization : Dissolve in hot ethanol (40 mL/g), cool to 4°C, and filter crystalline 4,4'-dimethoxybenzil (mp 132–134°C).

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 3.87 (s, 6H, OCH₃), 6.92–7.02 (m, 4H, aromatic), 7.84–7.92 (m, 4H, aromatic).

  • IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C asym. stretch).

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the monoclinic (C2/c) lattice structure, with intermolecular C–H···O hydrogen bonds (2.51 Å) stabilizing the diketone conformation.

Challenges and Optimization Opportunities

Cyanide Toxicity Mitigation

Recent advances explore thiazolium-based organocatalysts as safer alternatives to KCN, though yields remain suboptimal (50–60%) compared to classical methods.

Solvent Recycling

DMF recovery via vacuum distillation reduces environmental impact, with >85% solvent reuse achieved in pilot studies .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethoxybenzil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dimethoxybenzil has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions.

    Medicine: Research on its potential therapeutic properties is ongoing, particularly in the field of cancer treatment.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,4’-dimethoxybenzil involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, affecting metabolic pathways. The diketone structure allows it to form complexes with metal ions, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations :

  • Melting Points: Methoxy and dimethylamino substituents increase melting points compared to unsubstituted benzil due to enhanced intermolecular interactions (e.g., dipole-dipole, van der Waals) .
  • Spectral Properties : Methoxy groups in 4,4'-Dimethoxybenzil introduce distinct IR and NMR signals (e.g., C=O stretching at ~1680 cm⁻¹ and methoxy proton shifts at δ 3.8–4.0 ppm) compared to halogenated analogs .

Example Reaction Yields :

  • Synthesis of trisubstituted imidazole 3a from 4,4'-Dimethoxybenzil: 93% yield (vs. 85% for benzil-based analogs) under optimized conditions .
  • Thienopyrazine 4d from 4,4'-Dimethoxybenzil: 44% yield (vs. 82% for 3,4-hexanedione derivatives) .

Q & A

Q. What are the standard synthetic routes for 4,4'-Dimethoxybenzil, and how are impurities minimized during its preparation?

4,4'-Dimethoxybenzil is commonly synthesized via oxidation of 4,4'-dimethoxybenzoin under catalytic or solvent-free conditions. For example, alumina and silica oxides efficiently catalyze the oxidation of benzoins to benzils under solvent-free conditions, yielding 4,4'-Dimethoxybenzil with a melting point of 132–134°C (confirmed by IR and ¹H-NMR) . To minimize impurities, rigorous purification via recrystallization (e.g., using ethanol-water mixtures) is recommended. Reaction progress should be monitored by TLC or HPLC to ensure complete conversion of intermediates.

Q. What spectroscopic techniques are critical for characterizing 4,4'-Dimethoxybenzil, and what key spectral signatures confirm its structure?

Key techniques include:

  • IR Spectroscopy : Strong C=O stretching at ~1670 cm⁻¹ and C-O (methoxy) vibrations at ~1160 cm⁻¹ .
  • ¹H-NMR : Two doublets for aromatic protons (δ 7.2–8.2 ppm, J = 9 Hz) and a singlet for methoxy groups (δ ~4.0 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 270.28 (C₁₆H₁₄O₄⁺) .

Q. What are the primary applications of 4,4'-Dimethoxybenzil in organic synthesis?

It serves as a precursor for:

  • Heterocycles : Imidazoles, oxazoles, and quinoxalines via condensation with aldehydes and ammonium acetate .
  • Polymer Chemistry : Synthesis of photoactive polyimides by reacting with diamines .
  • Sensors : Derivatization into bisthiosemicarbazones (DBTS) for Fe³⁺-selective electrodes .

Advanced Research Questions

Q. How can 4,4'-Dimethoxybenzil bisthiosemicarbazone (DBTS) be optimized for Fe³⁺ ion-selective sensors?

Optimal sensor performance is achieved with a PVC membrane composition of DBTS:NaTPB:NB:PVC = 2:2:64:32 (w/w) , yielding a Nernstian slope of 19.4 ± 0.5 mV/decade over 1.0 × 10⁻⁶–1.0 × 10⁻² M Fe³⁺. Key parameters include:

ParameterValue
Detection Limit3.6 × 10⁻⁷ M
pH Range1.8–5.0
Response Time~10 seconds
Selectivity (log K)>−2.0 for alkali/alkaline earth metals .

Q. How do reaction conditions influence the formation of hydrolysis byproducts during hydrothermal quinoxaline synthesis?

Using 4,4'-Dimethoxybenzil with o-phenylenediamine (o-PDA) under hydrothermal conditions (150°C, 20–22 bar) can lead to partial hydrolysis of methoxy groups, forming 4-(3-(4-methoxyphenyl)quinoxalin-2-yl)phenol. Acidic conditions (e.g., 5% HOAc) promote back-reactions, leaving unreacted diketone . To avoid this:

  • Use neutral pH and shorter reaction times (<10 min).
  • Substitute o-PDA with its dihydrochloride salt to enhance water solubility and reduce oxidation .

Q. How do green synthesis methods (microwave/ultrasound) improve imidazole yields compared to traditional reflux?

In Debus-Radziszewski reactions, microwave irradiation reduces reaction times from hours to minutes (e.g., 93% yield in 30 minutes vs. 65% in 18 hours under reflux) . Ultrasound enhances mixing, achieving near-quantitative yields for trisubstituted imidazoles (e.g., 2-fluoro derivatives) .

Q. What catalytic systems are effective for solvent-free oxidation of benzoins to 4,4'-Dimethoxybenzil?

Alumina (Al₂O₃) and silica (SiO₂) oxides catalyze benzoin oxidation at 80–100°C without solvents, achieving >90% conversion. Key advantages:

  • No toxic solvents (e.g., acetic acid or dioxane).
  • Reusable catalysts with minimal loss of activity after 3 cycles .

Q. How should researchers address contradictions in reported reaction outcomes for methoxy-substituted benzils?

Conflicting data often arise from:

  • Acid Sensitivity : Methoxy groups hydrolyze under strong acidic conditions (e.g., HBr/HOAc), requiring pH control .
  • Byproduct Formation : Monitor reactions with LC-MS to detect intermediates (e.g., demethylated products) .
  • Catalyst Variability : Screen alternative catalysts (e.g., SnCl₂/SiO₂ for imidazoles) to improve selectivity .

Q. Table 1: Sensor Performance Metrics for Fe³⁺-Selective Electrodes

ComponentRoleOptimal Ratio (w/w)
DBTSIonophore2%
NaTPBAnion Excluder2%
Nitrobenzene (NB)Plasticizer64%
PVCMatrix32%

Q. Table 2: Comparison of Imidazole Synthesis Methods

MethodYield (%)TimeConditionsReference
Traditional Reflux6518 hHOAc, 100°C
Microwave9330 minTMSOTf, 100°C
Ultrasound951 hNH₄OAc, RT

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